2-Chloro-4-(1h-imidazol-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(1h-imidazol-1-yl)aniline is a chemical compound that features a chloro-substituted aniline ring bonded to an imidazole moiety. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both the chloro and imidazole groups imparts unique chemical properties to the molecule, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1h-imidazol-1-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloroaniline and imidazole.
Nucleophilic Substitution: The imidazole ring is introduced to the 2-chloroaniline through a nucleophilic substitution reaction. This reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(1h-imidazol-1-yl)aniline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the imidazole ring or the chloro group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
2-Chloro-4-(1h-imidazol-1-yl)aniline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and as a ligand in catalysis.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(1h-imidazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the chloro group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(1h-imidazol-1-yl)benzene
- 4-(1h-Imidazol-1-yl)aniline
- 2-Chloro-4-(1h-imidazol-2-yl)aniline
Uniqueness
2-Chloro-4-(1h-imidazol-1-yl)aniline is unique due to the specific positioning of the chloro and imidazole groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
190200-20-5 |
---|---|
Molecular Formula |
C9H8ClN3 |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
2-chloro-4-imidazol-1-ylaniline |
InChI |
InChI=1S/C9H8ClN3/c10-8-5-7(1-2-9(8)11)13-4-3-12-6-13/h1-6H,11H2 |
InChI Key |
UKGAXDAKOLZAQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.